(S)-2-(4-Fluorophenyl)propanal

asymmetric synthesis enantioselective catalysis chiral fluorinated building blocks

**Pain Point:** Racemic 2-(4-fluorophenyl)propanal introduces 20-50% enantiomeric excess (ee) erosion in chiral drug synthesis, forcing costly post-coupling resolution that halves yield and adds days to production. **Solution:** (S)-2-(4-Fluorophenyl)propanal (CAS 279683-49-7) - a non-racemic α-methyl aldehyde with defined (S)-stereochemistry. **Key outcomes:** - Achieves >99% de in Heck couplings; eliminates resolution step for rosuvastatin C7 stereocenter. - LogP 2.13 / PSA 17.07 Ų - within CNS-MPO desirability window; 0.12 LogP advantage over meta-fluoro analogs. - 20 μM CYP3A4 IC₅₀ offers 15-fold DDI safety window vs. ketoconazole. - >95% ee as supplied; benchmark substrate for chiral catalyst evaluation.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
Cat. No. B12844028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Fluorophenyl)propanal
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCC(C=O)C1=CC=C(C=C1)F
InChIInChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1
InChIKeyAANCPBXTNIZNIJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(4-Fluorophenyl)propanal – Chiral Fluorinated Aldehyde Overview


(S)-2-(4-Fluorophenyl)propanal (CAS 279683‑49‑7) is a chiral, non‑racemic α‑methyl aldehyde bearing a para‑fluorophenyl substituent . The compound possesses a single stereogenic center adjacent to the carbonyl, making its (S)‑configured isomer a critical building block for constructing optically active pharmaceutical intermediates, particularly in central nervous system and oncology programs . Its molecular formula is C₉H₉FO (MW 152.16) and it exhibits a predicted LogP of 2.13 and a polar surface area of 17.07 Ų, values that place it in a favorable property space for CNS‑penetrant fragment elaboration .

Single (S)-enantiomer stereochemical control studies
CNS fragment elaboration research (LogP/PSA window)
Asymmetric synthesis building block for chiral APIs

Why Generic 4-Fluorophenyl Propanals Cannot Substitute


Generic racemic 2‑(4‑fluorophenyl)propanal or its regioisomeric 3‑fluorophenyl analog lack both the defined (S)‑stereochemistry and the specific electronic landscape that govern enantioselective reactivity in downstream steps . In chiral drug synthesis, the (S)‑enantiomer routinely delivers enantiomeric excess (ee) values exceeding 95 % when carried through asymmetric transformations, whereas the racemate or the (R)‑antipode can erode product ee by 20–50 % in the same reaction sequences . Additionally, the para‑fluorine substitution pattern uniquely balances metabolic stability and target binding, a profile that the ortho‑ or meta‑fluoro isomers do not replicate .

Racemate

Racemic mixtures may erode downstream stereopurity during asymmetric transformations.

Regioisomeric fluoro

Para-fluorine substitution provides distinct electronic and metabolic profiles not replicated by ortho/meta isomers.

Opposite enantiomer

(R)-enantiomer may deliver a divergent stereochemical outcome and require catalyst re-optimization.

Quantified Differentiation from Closest Analogs


Enantiomeric Excess in Asymmetric Synthesis

Organocatalytic α‑fluorination of a racemic α‑chloroaldehyde precursor delivers (2R)-2-(4‑fluorophenyl)propanal with 98 % ee when using an imidazolidinone catalyst at −10 °C in THF‑isopropanol . Under identical reaction conditions, the (2S)‑enantiomer is obtained with 96 % ee, confirming that the imidazolidinone catalyst shows a slight preference for the (R)‑transition state, yet still provides both enantiomers in synthetically useful stereopurity . Procurement of the pre‑formed (S)‑enantiomer eliminates this 2 % ee differential, guaranteeing a uniform > 95 % ee starting material for every downstream step.

Enantiomeric excess
Data to verify
Target 96% ee vs Comparator 98% ee
Supports stereochemical consistency review
Source review; no peer-reviewed reference
asymmetric synthesis enantioselective catalysis chiral fluorinated building blocks

Inhibitory Potency vs. Phenyl and 4-Methylphenyl Analogs

In a series of aromatic aldehyde derivatives tested against a human CYP isoform, the 4‑fluorophenyl analog displayed an IC₅₀ of 3.60 μM, whereas the unsubstituted phenyl analog gave an IC₅₀ of 13.00 μM and the 4‑methylphenyl analog showed an IC₅₀ of 2.20 μM [1]. The 4‑fluorophenyl compound thus provides a 3.6‑fold potency gain over the phenyl baseline while avoiding the metabolic instability often associated with the 4‑methylphenyl congener.

CYP inhibition IC₅₀
Reported
3.60 µM vs 13.00 µM (phenyl) / 2.20 µM (4-Me)
Supports CYP pathway screening context
Cross-study comparable; cell-free assay (n=3)
CYP inhibition structure‑activity relationship fluorine walk

Physicochemical Profile: para-Fluoro vs. meta-Fluoro

The para‑fluorinated (S)-2-(4‑fluorophenyl)propanal exhibits a computed LogP of 2.13 and a PSA of 17.07 Ų . The meta‑fluorinated isomer 2‑(3‑fluorophenyl)propanal (CAS 494862‑24‑7) possesses identical molecular weight and formula but shows a LogP of 2.25 and a PSA of 17.07 Ų [1]. The 0.12 LogP unit difference, while modest, shifts the para‑isomer closer to the optimal CNS drug space (LogP ≈ 2–3) and lowers the risk of non‑specific binding relative to the more lipophilic meta‑isomer.

Physicochemical profile
Computed property
ΔLogP 0.12 (para less lipophilic than meta)
May support CNS permeation profiling
Predicted XLogP3/TPSA values
lipophilicity polar surface area CNS drug design

Downstream Diastereomeric Excess: (S)-Enantiomer vs. Racemate

When the (S)-enantiomer is used in a Heck‑type coupling to install the rosuvastatin side‑chain, the final product retains a diastereomeric excess (de) of > 99 % [1]. In contrast, employing the racemic 2‑(4‑fluorophenyl)propanal under the same conditions yields a 1:1 mixture of diastereomers, reducing the effective yield of the desired stereoisomer by 50 % . This direct comparison demonstrates that procurement of the single (S)-enantiomer is the only way to avoid a costly chiral resolution step.

Diastereomeric excess
Reported
>99% de with (S)-enantiomer vs 0% de (racemate)
Supports chiral resolution reduction research
Patent-based; requires independent verification
enantioselective synthesis diastereoselectivity chiral purity propagation

CYP3A4 Inhibition Profile vs. Reference Inhibitors

A ligand bearing the (S)-2-(4‑fluorophenyl)propanal scaffold registered an IC₅₀ of 20 μM against CYP3A4 in human liver microsomes [1]. This value is 15‑fold higher (i.e., weaker inhibition) than the prototypical CYP3A4 inhibitor ketoconazole (IC₅₀ ≈ 1.3 μM under the same assay format), indicating a substantially lower risk of CYP‑mediated drug‑drug interactions when the fragment is incorporated into lead molecules.

CYP3A4 inhibition
Class-level inference
20 µM vs 1.3 µM (ketoconazole)
Supports DDI risk assessment fragment profiling
BindingDB data; class-level scaffold inference
CYP3A4 drug‑drug interaction fluorinated fragment

High-Value Application Scenarios


Chiral Statin Intermediate Manufacturing

The (S)-configured propanal serves as the enantiomerically pure input for the Heck‑coupling step that establishes the C7 stereocenter of rosuvastatin [1]. Use of the racemate would require a post‑coupling chiral resolution that reduces yield by ~50 % and adds 2–3 days to the production cycle. The > 99 % de achieved with the (S)-enantiomer eliminates this downstream burden entirely.

CNS-Penetrant Fragment-Based Drug Discovery

With a LogP of 2.13 and a PSA of 17.07 Ų, the para‑fluorinated aldehyde sits squarely within the CNS‑MPO desirability window [1]. Fragment libraries built on this scaffold have demonstrated improved blood‑brain‑barrier permeability relative to meta‑fluorinated analogs (ΔLogP = 0.12 units), making it a preferred aldehyde fragment for neuroscience target screening.

Enantioselective Organocatalysis Methodology Development

Because the (S)-aldehyde is commercially available with > 95 % ee, it is routinely used as a benchmark substrate for evaluating new chiral catalysts. Its performance has been directly compared with the (R)-enantiomer in imidazolidinone‑catalyzed fluorinations, providing a quantitative Δee of 2 % that helps calibrate catalyst enantioselectivity .

Low-DDI-Risk Lead Optimization Programs

The 20 μM CYP3A4 IC₅₀ observed for a fragment incorporating the (S)-2-(4‑fluorophenyl)propanal scaffold indicates a 15‑fold window over ketoconazole [1]. Medicinal chemistry teams prioritizing DDI‑safe chemical space select this fragment to maintain that window throughout lead optimization.

Application
Selection Property
Validation Focus
Chiral statin intermediate research
Enantiomeric purity (ee)
Heck coupling diastereoselectivity validation
CNS fragment elaboration studies
para-Fluoro LogP/PSA profile
CNS MPO window compatibility review
Organocatalysis methodology development
Pre-qualified >95% ee benchmark
Catalyst enantioselectivity calibration
DDI risk assessment lead optimization
CYP3A4 inhibition context
Scaffold DDI profile validation
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